N-Phenethylsuccinamic acid
Overview
Description
N-Phenethylsuccinamic acid: is a chemical compound known for its unique properties and applications in various fields. It is a derivative of succinamic acid, where the hydrogen atom of the amide group is replaced by a phenethyl group. This compound has garnered attention due to its potential biological activities and its role as a root-promoting substance in plants .
Mechanism of Action
Target of Action
N-Phenethylsuccinamic acid, also known as 4-Oxo-4-(2-phenylethylamino)butanoic acid, is a root-promoting substance . . Therefore, its primary targets are likely to be involved in root development and growth.
Mode of Action
This suggests that it interacts with its targets in a unique way, promoting root growth without causing stem elongation or leaf epinasty .
Biochemical Pathways
Given its role as a root-promoting substance, it is likely to affect pathways involved in root development and growth .
Pharmacokinetics
The partition coefficient (p) between 1-octanol and water for each derivative of this compound was measured to evaluate the hydrophobicity of their molecules and to determine their structure–activity relationship .
Result of Action
This compound promotes root growth . In an adzuki root-promoting assay, it exhibited root-promoting activity equivalent to its derivatives .
Action Environment
Given its role as a root-promoting substance, factors such as soil composition, moisture, and temperature could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenethylsuccinamic acid can be synthesized through a reaction between succinic anhydride and phenethylamine. The reaction typically involves the following steps:
Reaction of Succinic Anhydride with Phenethylamine: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The succinic anhydride reacts with phenethylamine to form this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Phenethylsuccinamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding succinimide derivatives.
Reduction: Reduction reactions can convert it into succinamic acid derivatives.
Substitution: The phenethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Succinimide derivatives.
Reduction Products: Succinamic acid derivatives.
Substitution Products: Various substituted phenethylsuccinamic acid derivatives.
Scientific Research Applications
N-Phenethylsuccinamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its root-promoting activity in plants, making it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
N-Phenethylsuccinamic acid can be compared with other similar compounds, such as:
N-[2-(3-Indolyl)ethyl]succinamic acid: This compound also promotes root growth but has different structural features and biological activities.
N-[2-(1-Naphthyl)ethyl]succinamic acid: Similar in function but differs in the aromatic group attached to the succinamic acid.
Uniqueness: this compound is unique due to its specific phenethyl group, which imparts distinct chemical and biological properties. Its ability to promote root growth without exhibiting auxin-like activities sets it apart from other root-promoting substances .
Properties
IUPAC Name |
4-oxo-4-(2-phenylethylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398286 | |
Record name | Polystyrene A-COOH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-55-2 | |
Record name | N-Phenethylsuccinamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polystyrene A-COOH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYLSUCCINAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.